6-Mercapto-6-deoxy-beta-Cyclodextrin
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Overview
Description
6-Mercapto-6-deoxy-beta-Cyclodextrin is a modified cyclodextrin derivative characterized by the presence of a thiol functional group. This compound exhibits good water solubility and stability, making it a valuable tool in various scientific and industrial applications . Its unique structure allows it to form inclusion complexes with other molecules, enhancing its utility in fields such as drug delivery, catalysis, and molecular recognition .
Preparation Methods
The synthesis of 6-Mercapto-6-deoxy-beta-Cyclodextrin typically involves the reaction of this compound with sodium bisulfate (NaHSO4) or metal oxides . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often employ continuous flow synthesis techniques to optimize yield and purity .
Chemical Reactions Analysis
6-Mercapto-6-deoxy-beta-Cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazine, sodium borohydride, and metal ions . The major products formed from these reactions are often higher-order supramolecular structures or complexes with enhanced stability and functionality .
Scientific Research Applications
6-Mercapto-6-deoxy-beta-Cyclodextrin has a wide range of applications in scientific research:
Chemistry: It is used as a chiral stationary phase in high-performance liquid chromatography for enantioseparation.
Biology: The compound is employed in the development of biosensors for the detection of biomolecules such as L-cysteine[][6].
Medicine: It enhances drug solubility and stability, making it a valuable component in drug delivery systems.
Mechanism of Action
The mechanism of action of 6-Mercapto-6-deoxy-beta-Cyclodextrin involves the formation of inclusion complexes with target molecules. The thiol group in its structure can form coordination bonds with metal ions or interact with other molecules through intermolecular forces . This interaction alters the properties of the target molecules, enhancing their stability, solubility, or reactivity .
Comparison with Similar Compounds
6-Mercapto-6-deoxy-beta-Cyclodextrin is unique due to its thiol functional group, which imparts distinct chemical reactivity and binding properties. Similar compounds include:
Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin: Contains multiple thiol groups, offering higher reactivity and complexation capabilities.
Mono-(6-Amino-6-deoxy)-beta-Cyclodextrin: Features an amino group, providing different reactivity and applications in bioconjugation.
6-Monoamino-6-monodeoxy-beta-Cyclodextrin: Used in similar applications but with different functional group chemistry.
These compounds highlight the versatility of cyclodextrin derivatives in various scientific and industrial applications.
Properties
IUPAC Name |
5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O34S/c43-1-8-29-16(50)23(57)37(64-8)72-31-10(3-45)66-39(25(59)18(31)52)74-33-12(5-47)68-41(27(61)20(33)54)76-35-14(7-77)69-42(28(62)21(35)55)75-34-13(6-48)67-40(26(60)19(34)53)73-32-11(4-46)65-38(24(58)17(32)51)71-30-9(2-44)63-36(70-29)22(56)15(30)49/h8-62,77H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQFCFNGXZCYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CS)CO)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O34S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1151.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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